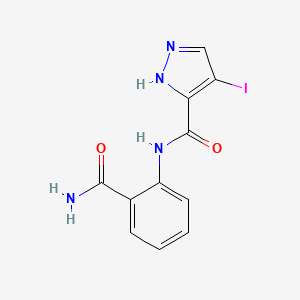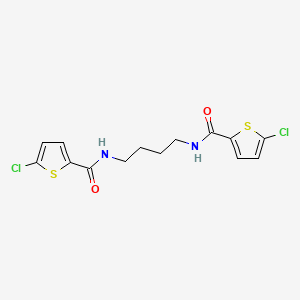![molecular formula C20H20N4O3 B14922643 5-ethoxy-2-{(E)-[2-(6-methoxy-2-phenylpyrimidin-4-yl)hydrazinylidene]methyl}phenol](/img/structure/B14922643.png)
5-ethoxy-2-{(E)-[2-(6-methoxy-2-phenylpyrimidin-4-yl)hydrazinylidene]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ETHOXY-2-HYDROXYBENZALDEHYDE 1-(6-METHOXY-2-PHENYL-4-PYRIMIDINYL)HYDRAZONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which combines an ethoxy-hydroxybenzaldehyde moiety with a methoxy-phenyl-pyrimidinyl hydrazone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHOXY-2-HYDROXYBENZALDEHYDE 1-(6-METHOXY-2-PHENYL-4-PYRIMIDINYL)HYDRAZONE typically involves a multi-step process:
Formation of 4-ETHOXY-2-HYDROXYBENZALDEHYDE: This can be achieved through the ethoxylation of 2-hydroxybenzaldehyde under basic conditions.
Synthesis of 6-METHOXY-2-PHENYL-4-PYRIMIDINYL HYDRAZONE: This involves the condensation of 6-methoxy-2-phenyl-4-pyrimidinyl hydrazine with an appropriate aldehyde or ketone.
Coupling Reaction: The final step involves the coupling of the two intermediates under acidic or basic conditions to form the desired hydrazone compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Controlled Temperature and Pressure: Maintaining optimal temperature and pressure conditions to facilitate the reactions.
Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-ETHOXY-2-HYDROXYBENZALDEHYDE 1-(6-METHOXY-2-PHENYL-4-PYRIMIDINYL)HYDRAZONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Quinones, carboxylic acids.
Reduction Products: Hydrazines, amines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-ETHOXY-2-HYDROXYBENZALDEHYDE 1-(6-METHOXY-2-PHENYL-4-PYRIMIDINYL)HYDRAZONE has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development, particularly for its hydrazone moiety which is known to exhibit various biological activities.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of 4-ETHOXY-2-HYDROXYBENZALDEHYDE 1-(6-METHOXY-2-PHENYL-4-PYRIMIDINYL)HYDRAZONE involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic rings and functional groups can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-HYDROXY-2-METHOXYBENZALDEHYDE: Similar structure but lacks the ethoxy group and the pyrimidinyl hydrazone moiety.
2-HYDROXY-4-METHOXYBENZALDEHYDE: Similar structure but lacks the ethoxy group and the pyrimidinyl hydrazone moiety.
6-METHOXY-2-PHENYL-4-PYRIMIDINYL HYDRAZONE: Lacks the ethoxy-hydroxybenzaldehyde moiety.
Uniqueness
4-ETHOXY-2-HYDROXYBENZALDEHYDE 1-(6-METHOXY-2-PHENYL-4-PYRIMIDINYL)HYDRAZONE is unique due to the combination of its functional groups, which imparts distinct chemical properties and potential applications. The presence of both ethoxy and methoxy groups, along with the hydrazone linkage, makes it a versatile compound in various fields of research.
Properties
Molecular Formula |
C20H20N4O3 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
5-ethoxy-2-[(E)-[(6-methoxy-2-phenylpyrimidin-4-yl)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C20H20N4O3/c1-3-27-16-10-9-15(17(25)11-16)13-21-24-18-12-19(26-2)23-20(22-18)14-7-5-4-6-8-14/h4-13,25H,3H2,1-2H3,(H,22,23,24)/b21-13+ |
InChI Key |
HWJWCPLGJCCPBM-FYJGNVAPSA-N |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C=N/NC2=CC(=NC(=N2)C3=CC=CC=C3)OC)O |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=NNC2=CC(=NC(=N2)C3=CC=CC=C3)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-bromo-N-(4-{[(4-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B14922563.png)
![([1-(2,2-Difluoroethyl)-1H-pyrazol-3-YL]methyl)(methyl)amine](/img/structure/B14922568.png)

![5-[4-(Pentyloxy)phenyl]imidazolidine-2,4-dione](/img/structure/B14922598.png)
![N-[(E)-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B14922599.png)

![N-[4-(1-cyanocyclopentyl)phenyl]acetamide](/img/structure/B14922613.png)
![5-{[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B14922616.png)
![N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B14922617.png)


![N-(2-bromophenyl)-N'-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]thiourea](/img/structure/B14922631.png)
